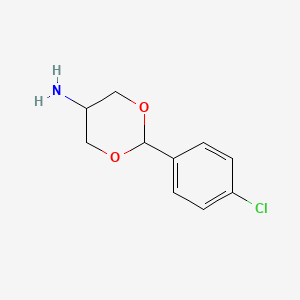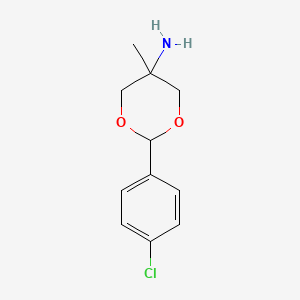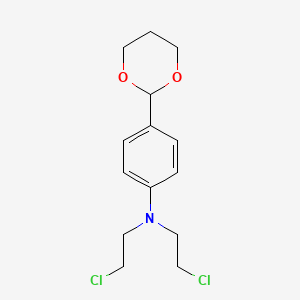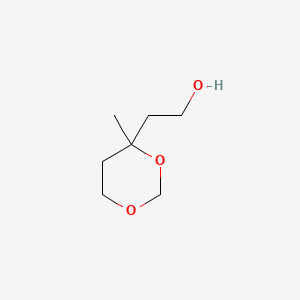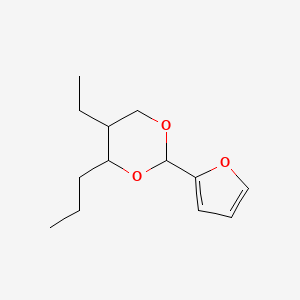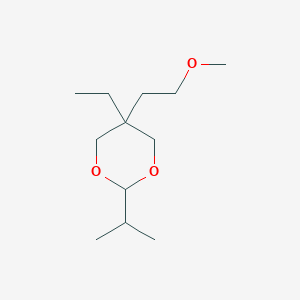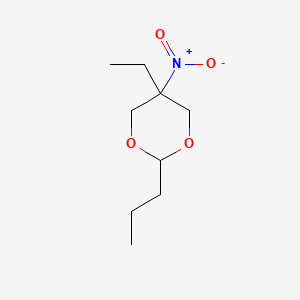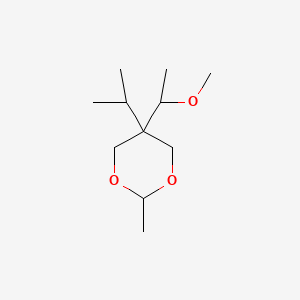
Maraviroc
Descripción general
Descripción
Maraviroc es un antagonista del receptor de quimiocinas desarrollado por Pfizer, comercializado bajo los nombres comerciales Selzentry en los Estados Unidos y Celsentri en la Unión Europea . Se utiliza principalmente como un medicamento antirretroviral para el tratamiento de la infección por VIH-1 tropa CCR5 . This compound actúa bloqueando el receptor CCR5 en la superficie de ciertas células humanas, lo que evita que el virus del VIH ingrese a estas células .
Mecanismo De Acción
Maraviroc funciona como un inhibidor de la entrada al unirse selectivamente al receptor CCR5 en la superficie de las células humanas . Esta unión evita que la proteína gp120 del VIH-1 se asocie con el receptor CCR5, bloqueando así la entrada del virus a la célula huésped . El fármaco actúa como un modulador alostérico negativo del receptor CCR5, induciendo un cambio conformacional que inhibe la interacción entre el receptor y el virus .
Aplicaciones Científicas De Investigación
Maraviroc tiene una amplia gama de aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
Maraviroc selectively binds to the human chemokine receptor CCR5 present on the membrane of CD4 cells (T-cells), preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells . This interaction is crucial for the biochemical reactions involving this compound.
Cellular Effects
This compound, by binding to CCR5, blocks HIV from entering human cells . This influences cell function by preventing the virus from integrating into the host genome, thus preventing the production of new viral particles. This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound is an entry inhibitor and works by blocking HIV from entering human cells . Specifically, this compound is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . This prevents the virus from fusing with the human cell membrane .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. This compound is extensively metabolized by CYP3A4, with renal clearance accounting for approximately 23% of total clearance . The half-life of this compound is approximately 16 hours .
Metabolic Pathways
This compound is extensively metabolized by CYP3A4 . This enzyme plays a crucial role in the metabolic pathway of this compound. The major metabolic pathways of this compound involve oxidation and N-dealkylation .
Transport and Distribution
This compound does not inhibit any of the three studied ABC transporters, and its permeability is not affected by ABCG2 or ABCC2 . This compound shows affinity for human ABCB1 and the endogenous canine Abcb1 expressed in MDCKII cells . This suggests that ABCB1/Abcb1 facilitate in situ this compound transport .
Métodos De Preparación
Maraviroc puede sintetizarse utilizando varios métodos. Este método implica la alquilación directa de una amina con un alcohol en condiciones tecnológicamente aceptables . El proceso incluye pasos de aislamiento y purificación mejorados para obtener this compound de alta pureza . Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero se optimizan para la fabricación a gran escala para garantizar la coherencia y la eficiencia .
Análisis De Reacciones Químicas
Maraviroc sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando sus propiedades químicas.
Sustitución: This compound puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.
Comparación Con Compuestos Similares
Maraviroc es único entre los agentes antirretrovirales, ya que se dirige a un receptor humano en lugar del virus en sí . Los compuestos similares incluyen otros antagonistas de CCR5, como:
Vicriviroc: Otro antagonista de CCR5 con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.
Propiedades
IUPAC Name |
4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHKUDZZFZSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




